Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate
Description
Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate is a substituted benzoate ester characterized by a methoxy group at position 5, a hydroxyl group at position 3, and an allyl substituent at position 2 of the aromatic ring.
The presence of the allyl group introduces steric and electronic effects that differentiate it from simpler methyl benzoates. Such structural features are critical in determining its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 3-hydroxy-5-methoxy-2-prop-2-enylbenzoate |
InChI |
InChI=1S/C12H14O4/c1-4-5-9-10(12(14)16-3)6-8(15-2)7-11(9)13/h4,6-7,13H,1,5H2,2-3H3 |
InChI Key |
UCKQNVAODWYVBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)CC=C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl hydroxy-methoxybenzoates, including the 2-allyl substituted variant, typically involves:
- Starting from appropriately substituted benzoic acids or their derivatives.
- Esterification to form the methyl ester.
- Regioselective protection and methylation of hydroxyl groups.
- Introduction of the allyl group via allylation reactions.
- Deprotection steps to yield the target compound.
This approach ensures selective substitution and functional group compatibility.
Esterification of Hydroxybenzoic Acid Precursors
Based on the literature, the initial step involves esterifying hydroxybenzoic acid derivatives to their methyl esters. Traditional acid-catalyzed esterification (e.g., methanol and sulfuric acid reflux) often gives low yields due to resonance stabilization of the carboxyl group by adjacent hydroxyl groups. Improved yields are obtained using coupling agents such as dicyclocarbodiimide (DCC) and catalysts like dimethylaminopyridine (DMAP) in mixed solvents (methanol/dichloromethane) at room temperature.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Esterification | Benzoic acid derivative + MeOH + DCC + DMAP, RT | High yield methyl ester formation |
Regioselective Protection and Methylation
Selective methylation of hydroxyl groups is critical. The hydroxyl group ortho to the ester is often methylated first using methyl iodide (MeI) and potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at moderate temperatures (~35°C). This step protects the ortho-hydroxyl, allowing selective deprotection of other hydroxyl groups later.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| O-Methylation | MeI + K2CO3 + DMF, 35 °C, 90 min | Selective methylation of ortho-OH |
Introduction of the Allyl Group
The allyl group can be introduced via allylation of the aromatic ring or hydroxyl groups using allyl bromide or allyl chloride under basic conditions. This step requires careful control to avoid over-alkylation or side reactions.
Deprotection and Final Purification
Following allylation and methylation steps, deprotection of other hydroxyl groups is performed using mild basic conditions such as methanol with potassium carbonate (MeOH/K2CO3). The final compound is purified by filtration, washing, and drying.
Industrial Preparation Insights
A patent (CN104151157A) describes a related industrially viable method for preparing methoxybenzoic acid derivatives, which can be adapted for this compound synthesis. The key features include:
- Use of nucleophilic substitution reactions under inert atmosphere with sodium methylate in methanol at elevated temperatures (80-150 °C) and pressures (0.18-1.4 MPa).
- Hydrolysis and acidification steps to obtain the methoxybenzoic acid.
- High yields (up to 95%) and purity (>98%) are achievable.
- The process is environmentally friendly with low alkali consumption and suitable for scale-up.
| Parameter | Condition Range | Notes |
|---|---|---|
| Reaction Temperature | 80–150 °C | For nucleophilic substitution |
| Reaction Pressure | 0.18–1.4 MPa | Autoclave conditions |
| Hydrolysis Time | 2–8 hours | Monitored by HPLC/TLC |
| Acidification pH | <4 | Using HCl or H2SO4 |
| Yield | Up to 95% | High purity product |
Analytical and Spectroscopic Data
Spectroscopic characterization confirms the substitution pattern and purity of the methyl hydroxy-methoxybenzoates:
- NMR Spectroscopy: Distinct chemical shifts for aromatic protons, methoxy groups (singlet near 3.8 ppm), allyl protons, and hydroxyl protons.
- Mass Spectrometry: Characteristic molecular ion peaks and fragmentation patterns, e.g., loss of methanol (m/z 32) for 2-hydroxy-isomers.
- Chromatographic Monitoring: HPLC or TLC used to monitor reaction progress and purity, ensuring endpoint when starting materials are <0.5%.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|---|
| 1 | Esterification | Benzoic acid + MeOH + DCC + DMAP, RT | Formation of methyl ester | Improved yield vs acid catalysis |
| 2 | O-Methylation | MeI + K2CO3 + DMF, 35 °C | Selective methylation of OH | Regioselective protection |
| 3 | Allylation | Allyl bromide/chloride + base | Introduction of allyl group | Controlled to avoid over-alkylation |
| 4 | Deprotection | MeOH + K2CO3 | Removal of protecting groups | Final hydroxyl groups free |
| 5 | Purification | Filtration, washing, drying | Isolation of pure product | Purity >98% |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins, affecting their structure and function. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Methyl Benzoates
The following table compares Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate with structurally similar methyl benzoates, highlighting key differences in substituents and their implications:
Key Observations :
- Compared to Methyl 3-hydroxy-5-methoxybenzoate (CAS 2150-37-0), the allyl group at position 2 likely reduces polarity, enhancing lipid solubility and altering pharmacokinetic properties .
Ester Derivatives in Agrochemicals
Methyl benzoates with sulfonylurea and triazine substituents (e.g., metsulfuron methyl ester, CAS 74255-97-9) are widely used as herbicides.
Natural Product Analogs
Phytochemicals such as neophytadiene and ethyl linolenate () share ester functionalities but differ in alkyl chain length and unsaturation. This compound’s aromatic substitution pattern contrasts with these aliphatic esters, suggesting divergent biological roles (e.g., antimicrobial vs. lipid metabolism) .
Spectral and Physicochemical Properties
While direct spectral data for this compound are unavailable, inferences can be drawn from related compounds:
- ¹H NMR : The allyl group (CH₂CHCH₂) would exhibit characteristic signals at δ 5.0–5.8 (vinyl protons) and δ 3.3–3.7 (allylic methylene), distinct from methyl or acetyl substituents .

- FTIR: Strong absorbance near 1680–1720 cm⁻¹ (ester C=O) and 3200–3400 cm⁻¹ (phenolic O-H) would align with Methyl 3-hydroxy-5-methoxybenzoate .
Biological Activity
Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate (CAS Number: 68787-64-4) is an organic compound recognized for its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and antioxidant properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 222.24 g/mol. The compound features:
- Allyl group : Contributes to its reactivity.
- Hydroxyl group : Involved in hydrogen bonding.
- Methoxy group : Influences solubility and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily focusing on its antioxidant and antimicrobial properties.
Antioxidant Properties
Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Studies have demonstrated that this compound can effectively scavenge free radicals, contributing to its potential use in therapeutic applications aimed at preventing oxidative damage in diseases such as cancer and cardiovascular disorders.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects against various pathogens. It has shown promising activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Reactive Oxygen Species (ROS) Scavenging : The hydroxyl and methoxy groups enhance the compound's ability to donate electrons, neutralizing ROS.
- Cell Membrane Disruption : The allyl group may facilitate penetration into bacterial membranes, leading to cell lysis.
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-hydroxy-4-methoxybenzoate | C10H12O4 | Lacks allyl group; primarily used for flavorings. |
| Methyl 5-allyl-2-hydroxy-3-methoxybenzoate | C12H14O4 | Different substitution pattern affecting reactivity. |
| Methyl 2-(cyanomethyl)-3-methoxybenzoate | C12H13NO4 | Contains a cyano group; distinct chemical properties. |
Case Studies
- Antioxidant Activity Study : A study published in Molecules demonstrated that this compound exhibited significant antioxidant activity in vitro when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, suggesting its potential application in food preservation and health supplements .
- Antimicrobial Efficacy Research : Another research article highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that it could serve as a natural preservative in food products.
Q & A
Basic Research Questions
Q. How can the synthesis of Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate be optimized for higher yields?
- Methodological Answer : Optimization often involves selecting appropriate protecting groups for the hydroxyl and methoxy substituents during esterification. For example, using benzyl ethers or silyl protecting groups can prevent side reactions. Reaction conditions (e.g., temperature, solvent polarity) must be tuned to balance reactivity and stability. Analogous methyl benzoate derivatives (e.g., Methyl 2-hydroxy-5-methoxybenzoate) have shown yields >90% under controlled acidic or basic conditions, as seen in esterification studies .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the positions of the allyl, hydroxyl, and methoxy groups. For instance, -NMR can resolve allylic proton splitting patterns (δ ~5.5–6.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm). Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How should researchers handle safety protocols for this compound?
- Methodological Answer : Based on structurally similar aldehydes (e.g., 5-Acetyl-2-methoxybenzaldehyde), use nitrile gloves, lab coats, and eye protection. Ensure fume hood ventilation during synthesis to avoid vapor inhalation. Spills should be contained with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic effects of substituents in this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can model the electron-donating/withdrawing effects of the allyl, hydroxyl, and methoxy groups. For example, exact-exchange functionals like those by Becke (1993) improve accuracy in predicting bond dissociation energies and charge distribution, aiding in understanding reactivity patterns .
Q. What strategies resolve contradictions in crystallographic data for structurally similar compounds?
- Methodological Answer : Use dual-space refinement tools like SHELXD for phase determination in cases of weak diffraction. For ambiguous electron density maps (common with flexible allyl groups), iterative refinement in SHELXL and cross-validation with spectroscopic data can resolve discrepancies. This approach was validated in studies of Methyl 3-bromo-4-hydroxy-5-methoxybenzoate .
Q. How do steric and electronic factors influence regioselective functionalization of the aromatic ring?
- Methodological Answer : The methoxy group at position 5 directs electrophilic substitution to the para position (C-4), while the hydroxyl group at C-3 activates the ortho position (C-2). Steric hindrance from the allyl group at C-2 may suppress reactivity at C-6. Computational modeling (e.g., Fukui indices) and experimental probes (e.g., nitration or bromination) can validate these trends .
Q. What are the challenges in assessing the ecological impact of this compound?
- Methodological Answer : Environmental persistence can be evaluated using quantitative structure-activity relationship (QSAR) models, but data gaps for hydroxy-methoxy benzoates limit accuracy. Pilot biodegradation assays (e.g., OECD 301F) under aerobic conditions are recommended. Note that structural analogs like Methyl 5-chloro-2-methoxybenzoate show low mobility in soil, suggesting potential bioaccumulation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

